molecular formula C21H20Cl2FNO B2474812 2-[(2-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol hydra chloride CAS No. 1052545-78-4

2-[(2-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol hydra chloride

Cat. No.: B2474812
CAS No.: 1052545-78-4
M. Wt: 392.3
InChI Key: IHBWJSXGIHOIAP-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol hydra chloride is a complex organic compound with a molecular formula of C21H20Cl2FNO. This compound is known for its unique chemical structure, which includes a chlorobenzyl group, a fluorophenyl group, and a phenyl group attached to an ethanol backbone. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of 2-[(2-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol hydra chloride involves several steps. One common synthetic route includes the reaction of 2-chlorobenzylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-[(2-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol hydra chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Scientific Research Applications

2-[(2-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol hydra chloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol hydra chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes.

Comparison with Similar Compounds

2-[(2-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol hydra chloride can be compared with similar compounds such as:

  • 2-[(4-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol
  • 2-[(2-Chlorobenzyl)amino]-1-(4-methylphenyl)-1-phenyl-1-ethanol
  • 2-[(2-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-propanol

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

2-[(2-chlorophenyl)methylamino]-1-(4-fluorophenyl)-1-phenylethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFNO.ClH/c22-20-9-5-4-6-16(20)14-24-15-21(25,17-7-2-1-3-8-17)18-10-12-19(23)13-11-18;/h1-13,24-25H,14-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBWJSXGIHOIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC=CC=C2Cl)(C3=CC=C(C=C3)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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